4-(Methylthio)benzylazide
Description
Properties
Molecular Formula |
C8H9N3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
1-(azidomethyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9N3S/c1-12-8-4-2-7(3-5-8)6-10-11-9/h2-5H,6H2,1H3 |
InChI Key |
JMDDLYOZAPJBRC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CN=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(Aminomethyl)benzylazide
Structural Differences :
- Replaces the methylthio (-SCH₃) group with an aminomethyl (-CH₂NH₂) substituent.
- Molecular formula : C₈H₉N₅ (calculated from substituents).
Properties and Reactivity :
- The primary amine (-NH₂) enhances hydrophilicity and enables conjugation with carboxylic acids or electrophiles.
4-(Azidomethyl)benzoic Acid
Structural Differences :
- Features a carboxylic acid (-COOH) group at the para position instead of methylthio.
- Molecular formula : C₈H₅N₃O₂.
Properties and Reactivity :
- The carboxylic acid group introduces acidity (pKa ~4.2), enabling pH-dependent solubility and ionic interactions.
- Compared to 4-(Methylthio)benzylazide, this compound is less suited for hydrophobic environments but offers opportunities for salt formation or esterification.
4-(4-Methoxyphenyl)butylazide
Structural Differences :
- Contains a butyl chain and a methoxy (-OCH₃) group on the phenyl ring.
- Molecular formula : C₁₁H₁₅N₃O.
Properties :
Limitations :
4-(Methylthio)benzaldehyde (Precursor)
Structural Relationship :
- Molecular formula : C₈H₈OS.
Properties :
- Yellowish liquid with a density of 1.1 g/cm³ and a molecular weight of 152.21 g/mol .
- The aldehyde group (-CHO) is reactive in nucleophilic additions, contrasting with the azide’s role in cycloadditions.
Data Table: Comparative Overview
*Inferred from analogous syntheses in .
Research Findings and Implications
- Reactivity: The methylthio group in this compound enhances lipophilicity compared to methoxy or amino analogs, making it advantageous for applications requiring membrane penetration .
- Synthetic Challenges: Unlike 4-(Aminomethyl)benzylazide, which requires multi-step protection/deprotection, this compound may benefit from simpler routes if derived from readily available aldehydes .
- Functional Group Impact : Carboxylic acid derivatives (e.g., 4-(Azidomethyl)benzoic Acid) exhibit ionic interactions, whereas methylthio and methoxy groups influence electronic effects without ionizability.
Preparation Methods
Synthesis of 4-(Methylthio)benzyl Chloride
The preparation of 4-(methylthio)benzylazide begins with the synthesis of its halogenated precursor, 4-(methylthio)benzyl chloride. Two primary routes are documented:
Route 1: Direct Chlorination of 4-(Methylthio)benzyl Alcohol
4-(Methylthio)benzyl alcohol reacts with concentrated hydrochloric acid (HCl) in toluene at 20–25°C for 2–4 hours. The organic phase is neutralized with NaHCO₃, and the solvent is evaporated to yield the chloride (83–90% purity).
Route 2: Multistep Synthesis from 4-Methylthiobenzaldehyde
Azidation via Sodium Azide
The halogen atom in 4-(methylthio)benzyl chloride is displaced by an azide group through nucleophilic substitution. Key conditions include:
Example Protocol :
A mixture of 4-(methylthio)benzyl chloride (5.0 mmol) and NaN₃ (2.0 equiv) in DMF (20 mL) is stirred for 12 hours. The product is extracted with diethyl ether, washed with brine, and purified via column chromatography.
Catalytic and Microwave-Assisted Methods
Copper-Catalyzed Azide Formation
Copper sulfate (CuSO₄) and sodium ascorbate enhance reaction efficiency in click chemistry applications. For example:
Microwave Acceleration
Microwave irradiation reduces reaction times from hours to minutes. A representative study achieved 65% radiochemical yield in 70 minutes for ¹⁸F-labeled analogues, suggesting applicability to this compound synthesis.
Comparative Analysis of Methodologies
| Method | Precursor | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Classical Substitution | Benzyl chloride | DMF | None | 12 | 55–58 | |
| CuAAC | Benzyl bromide | t-BuOH/H₂O | CuSO₄/NaAsc | 0.17 | 88 | |
| Microwave | Benzyl bromide | DMSO | None | 1.2 | 65* |
*Reported for analogous ¹⁸F-labeled compounds.
Mechanistic Insights
Halogenophilic Sₙ2X Pathway
Recent studies propose an enantioconvergent mechanism where nucleophiles attack the halogen atom directly, forming a transient electrophilic intermediate (e.g., benzoylsulfenyl bromide). This pathway is less sensitive to steric hindrance and enables asymmetric synthesis.
Role of Phase Transfer Catalysts
Tetraalkylammonium halides (e.g., tetra-n-butylammonium bromide) facilitate azidation in biphasic systems by shuttling NaN₃ into the organic phase.
Challenges and Optimization Strategies
Purification Difficulties
Scalability
-
Industrial Adaptation : Continuous flow reactors improve throughput and safety for large-scale production.
Emerging Applications and Derivatives
Q & A
What are the established synthetic routes for 4-(Methylthio)benzylazide, and how can reaction yields be optimized?
Synthesis typically involves nucleophilic substitution of 4-(Methylthio)benzyl chloride with sodium azide under controlled conditions. Key factors include solvent choice (e.g., DMF or aqueous acetone), temperature (40–60°C), and reaction time (12–24 hours). Yield optimization may require inert atmosphere conditions to prevent azide decomposition and stoichiometric excess of sodium azide (1.2–1.5 equiv). Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .
How can researchers address inconsistencies in spectroscopic data during structural confirmation of this compound?
Discrepancies in NMR or IR spectra may arise from impurities or tautomeric forms. Methodological approaches include:
- Comparative analysis : Cross-referencing with spectral databases (e.g., PubChem, SciFinder) for analogous azide compounds.
- Computational validation : Using DFT calculations to predict NMR chemical shifts and compare with experimental data.
- Multi-technique corroboration : Combining H/C NMR, high-resolution mass spectrometry (HRMS), and IR to resolve ambiguities .
What spectroscopic and analytical techniques are essential for confirming the purity and identity of this compound?
- H/C NMR : To confirm the methylthio (–SCH) and azide (–N) group integration and chemical environment.
- FT-IR : Detection of the characteristic azide stretch (~2100 cm).
- HRMS : For exact mass verification (e.g., [M+H] or [M+Na]).
- Elemental analysis : To validate empirical formula accuracy.
Documentation should follow journal guidelines, ensuring raw data is archived in supplementary materials .
What strategies mitigate side reactions during azide group introduction in this compound synthesis?
- Controlled stoichiometry : Avoid excess sodium azide to prevent byproducts.
- Inert atmosphere : Use nitrogen/argon to suppress oxidative side reactions.
- Temperature modulation : Lower temperatures (e.g., 0°C) for slower kinetics, reducing dimerization risks.
- Protecting groups : Temporarily block reactive sites (e.g., –SH) if present in precursors .
What safety protocols are critical when handling this compound in the laboratory?
- Explosivity precautions : Azides are shock-sensitive; minimize mechanical agitation and store in small quantities.
- Personal protective equipment (PPE) : Use blast shields, gloves, and face protection during synthesis.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation.
- Waste disposal : Neutralize azides with sodium nitrite or ceric ammonium nitrate before disposal .
How can computational chemistry predict the reactivity of this compound in click chemistry applications?
Density Functional Theory (DFT) can model transition states and activation energies for Huisgen cycloaddition with alkynes. Solvent effects (e.g., DMSO vs. water) on reaction kinetics can be simulated using COSMO-RS. These studies guide experimental design, such as catalyst selection (Cu) or solvent optimization .
What are the documented applications of this compound in pharmaceutical research?
It serves as a precursor for:
- Biotargeting probes : Via CuAAC click chemistry to conjugate with alkynes (e.g., fluorophores or drug moieties).
- Antimicrobial agents : Derivatives with triazole linkages show activity against Gram-positive bacteria.
- Kinase inhibitors : Structural analogs are explored in cancer therapeutics .
How can mechanistic studies validate this compound’s role in Huisgen cycloaddition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
